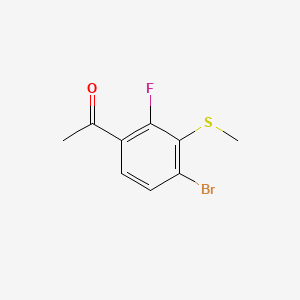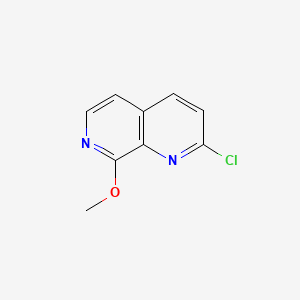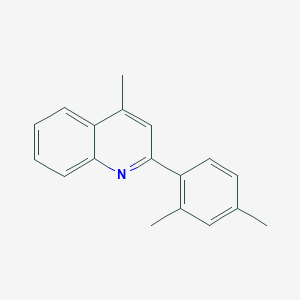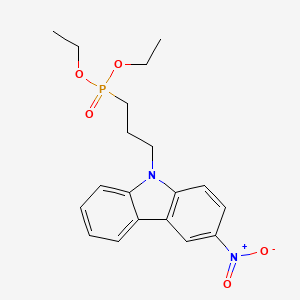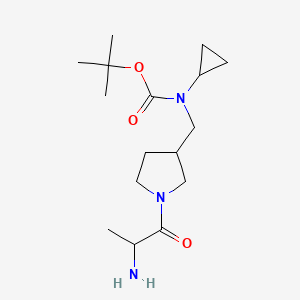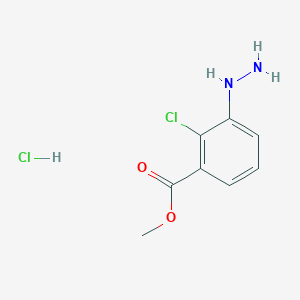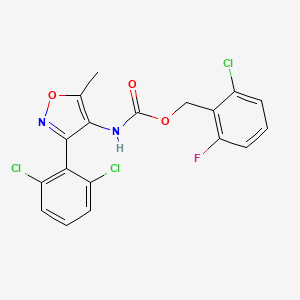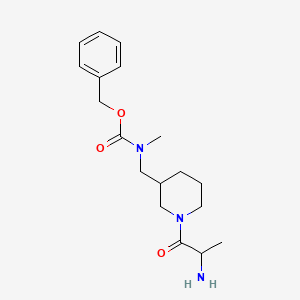
Amrinone lactate;Inocor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amrinone lactate, also known by its trade name Inocor, is a pyridine phosphodiesterase 3 inhibitor. It is primarily used as a positive inotropic agent and vasodilator in the treatment of congestive heart failure. The compound works by increasing the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which leads to enhanced cardiac contractility and vasodilation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Amrinone lactate is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 3,4’-bipyridine with various reagents to introduce the amino and lactate groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of amrinone lactate involves large-scale chemical reactors where the reaction conditions are meticulously controlled. The process includes steps such as purification, crystallization, and drying to produce the final pharmaceutical-grade compound. Quality control measures are implemented to ensure the consistency and efficacy of the product .
Chemical Reactions Analysis
Types of Reactions
Amrinone lactate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in amrinone lactate.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of amrinone lactate .
Scientific Research Applications
Amrinone lactate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study phosphodiesterase inhibitors and their chemical properties.
Biology: Employed in research on cellular signaling pathways involving cAMP and cGMP.
Medicine: Investigated for its potential therapeutic effects in treating heart failure and other cardiovascular conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control laboratories
Mechanism of Action
Amrinone lactate exerts its effects by inhibiting phosphodiesterase 3, an enzyme responsible for breaking down cAMP and cGMP. By inhibiting this enzyme, amrinone lactate increases the levels of these cyclic nucleotides, leading to enhanced cardiac contractility and vasodilation. The molecular targets involved include the L-type calcium channels and the sarcoplasmic reticulum, which play crucial roles in calcium-induced calcium release and muscle contraction .
Comparison with Similar Compounds
Similar Compounds
Milrinone: Another phosphodiesterase 3 inhibitor with similar inotropic and vasodilatory effects.
Enoximone: A compound with comparable mechanisms of action and therapeutic uses.
Cilostazol: Although primarily used as an antiplatelet agent, it also inhibits phosphodiesterase 3
Uniqueness
Amrinone lactate is unique due to its specific chemical structure and its dual action as both a positive inotropic agent and a vasodilator. This dual action makes it particularly effective in treating congestive heart failure by improving cardiac output and reducing vascular resistance .
Properties
Molecular Formula |
C13H15N3O4 |
|---|---|
Molecular Weight |
277.28 g/mol |
IUPAC Name |
3-amino-5-pyridin-4-yl-3H-pyridin-2-one;2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H9N3O.C3H6O3/c11-9-5-8(6-13-10(9)14)7-1-3-12-4-2-7;1-2(4)3(5)6/h1-6,9H,11H2;2,4H,1H3,(H,5,6) |
InChI Key |
QVIUKHUUCDBNPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)O.C1=CN=CC=C1C2=CC(C(=O)N=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane](/img/structure/B14781587.png)

![7-hydroxy-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B14781597.png)
![2-amino-N-[(2-bromophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14781602.png)
![t-Butyl(6-(6-hydroxy-6,7,8,9-tetrahydro-5h-imidazo[1,5-a]azepin-5-yl)-[1,1' biphenyl]-3-yl)carbamate](/img/structure/B14781604.png)
